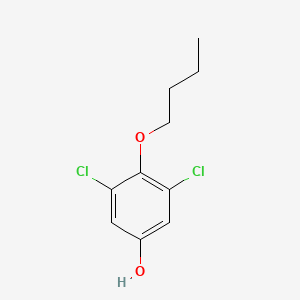

4-Butoxy-3,5-dichlorophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Butoxy-3,5-dichlorophenol is an organic compound with the molecular formula C10H12Cl2O2. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by butoxy and dichloro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3,5-dichlorophenol typically involves the reaction of 3,5-dichlorophenol with butyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the substitution reaction, resulting in the formation of the butoxy group on the phenol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Butoxy-3,5-dichlorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of dichloroquinones.

Reduction: Formation of dichlorohydroquinones.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Applications De Recherche Scientifique

4-Butoxy-3,5-dichlorophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a preservative in certain formulations.

Mécanisme D'action

The mechanism of action of 4-Butoxy-3,5-dichlorophenol involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzymatic activities, leading to antimicrobial effects. The molecular targets include enzymes involved in cell wall synthesis and membrane integrity.

Comparaison Avec Des Composés Similaires

- 4-Butoxy-2,6-dichlorophenol

- 4-Butoxy-3,5-dibromophenol

- 4-Butoxy-3,5-difluorophenol

Comparison: 4-Butoxy-3,5-dichlorophenol is unique due to the presence of both butoxy and dichloro groups, which confer specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use.

Activité Biologique

4-Butoxy-3,5-dichlorophenol (BDCP) is a chlorinated phenolic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on the biological effects of BDCP, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. We will also discuss its mechanisms of action and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₉H₉Cl₂O

- CAS Number : 1881296-24-7

- Molecular Weight : 204.08 g/mol

The compound features a butoxy group and dichlorophenol moiety, which contribute to its biological activity through various mechanisms.

Antimicrobial Activity

BDCP has shown promising antimicrobial properties against a range of pathogens. Studies indicate that compounds with similar chlorinated phenolic structures often exhibit enhanced antibacterial activity due to their ability to disrupt microbial cell membranes.

- Mechanism : The presence of chlorine atoms in the phenolic ring increases lipophilicity, allowing better penetration into bacterial membranes. BDCP may inhibit essential enzymes or disrupt cellular processes, leading to bacterial cell death.

Anticancer Activity

Research has indicated that BDCP may possess anticancer properties. Similar compounds have been shown to induce apoptosis in various cancer cell lines.

- Mechanism : BDCP may act by inhibiting key signaling pathways involved in cell proliferation and survival. It could also induce oxidative stress in cancer cells, leading to programmed cell death.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, BDCP has been studied for its anti-inflammatory properties. Compounds in the same class have been shown to inhibit pro-inflammatory cytokines.

- Mechanism : BDCP may inhibit the expression of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of inflammatory mediators such as prostaglandins.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the efficacy of BDCP against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that BDCP exhibited significant antibacterial activity comparable to standard antibiotics, suggesting its potential as a therapeutic agent for treating resistant infections . -

Cytotoxicity Assessment :

In a cytotoxicity study involving various cancer cell lines, BDCP demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

Propriétés

IUPAC Name |

4-butoxy-3,5-dichlorophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O2/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6,13H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFSDXHSMBKCCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.